Methyl 2-(4-hydroxypiperidin-4-yl)acetate
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Overview
Description
Methyl 2-(4-hydroxypiperidin-4-yl)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxypiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with appropriate esterification agents. One common method includes the reaction of 4-hydroxypiperidine with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxypiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(4-hydroxypiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based drugs.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
4-Hydroxypiperidine: A piperidine derivative with a hydroxyl group at the 4-position.
Methyl 4-hydroxypiperidine-4-carboxylate: A similar compound with a carboxylate group instead of an acetate group.
Uniqueness
Methyl 2-(4-hydroxypiperidin-4-yl)acetate is unique due to its specific ester functionality, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
methyl 2-(4-hydroxypiperidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)6-8(11)2-4-9-5-3-8/h9,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTDFYVSYFOWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCNCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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